molecular formula C22H20N2O2 B14689639 Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]- CAS No. 34028-37-0

Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]-

Katalognummer: B14689639
CAS-Nummer: 34028-37-0
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: OYWOXRIHKJOTHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]- is a complex organic compound with a unique structure that includes aromatic rings and an oxazolidinylidene group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenamine with phenoxymethyl and phenyl groups under controlled conditions to form the desired oxazolidinylidene structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzenamine derivatives and oxazolidinylidene-containing molecules. Examples include:

Uniqueness

This uniqueness makes it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

34028-37-0

Molekularformel

C22H20N2O2

Molekulargewicht

344.4 g/mol

IUPAC-Name

5-(phenoxymethyl)-N,3-diphenyl-1,3-oxazolidin-2-imine

InChI

InChI=1S/C22H20N2O2/c1-4-10-18(11-5-1)23-22-24(19-12-6-2-7-13-19)16-21(26-22)17-25-20-14-8-3-9-15-20/h1-15,21H,16-17H2

InChI-Schlüssel

OYWOXRIHKJOTHN-UHFFFAOYSA-N

Kanonische SMILES

C1C(OC(=NC2=CC=CC=C2)N1C3=CC=CC=C3)COC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.